molecular formula C19H20N2O4 B2716381 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-85-6

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2716381
CAS No.: 922130-85-6
M. Wt: 340.379
InChI Key: OLDWBYWNGIPQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Tetrahydroquinolines

    Studies on the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines through reactions involving similar chemical structures demonstrate the potential for creating bioactive molecules with therapeutic applications. These syntheses involve reactions with methyl iodide, phenylhydrazine, and other compounds, indicating utility in medicinal chemistry and drug design (E. A. Al-Taifi et al., 2016).

  • Crystal Structures of Amide Containing Isoquinoline Derivatives

    Research on the structural aspects of amide-containing isoquinoline derivatives, such as their formation of gels and crystalline salts with mineral acids, provides insight into their potential applications in material science and pharmaceutical formulation (A. Karmakar et al., 2007).

Biological and Pharmacological Applications

  • Inhibitors of Tubulin Polymerization

    Certain indenopyrazoles, including compounds with methoxy groups, have been identified as inhibitors of tubulin polymerization, showing promising antiproliferative activity toward human cancer cells. This suggests a potential for similar compounds to be developed as anticancer agents (Hidemitsu Minegishi et al., 2015).

  • Topoisomerase I Inhibitors

    Research on indenoisoquinoline topoisomerase I inhibitors, particularly those with nitrogen heterocycles appended to the lactam side chain, indicates the capacity of such compounds to serve as potent cytotoxic agents with strong inhibitory effects on Top1, a key enzyme involved in DNA replication and cell division. This research highlights the potential for developing new therapeutic agents for cancer treatment (M. Nagarajan et al., 2006).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-17-8-7-14(10-13(17)6-9-19(21)23)20-18(22)12-25-16-5-3-4-15(11-16)24-2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDWBYWNGIPQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.